5-Aminopyrazol-1-carboxamidine
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in a multitude of compounds with broad applications. orientjchem.orgresearchgate.netrjpdft.com First described by Ludwig Knorr in 1883, pyrazoles have become a cornerstone in the development of heterocyclic chemistry theory. rjpdft.comresearchgate.net Their versatile nature has led to their use in the creation of dyes, fluorescent agents, and agrochemicals. globalresearchonline.net The aromaticity of the pyrazole ring, conferred by six delocalized π-electrons, contributes to its stability and diverse reactivity. researchgate.net This inherent chemical versatility allows for various reactions, including electrophilic substitution, acylation, and the synthesis of fused heterocyclic systems. rjpdft.comclockss.org
Unique Structural Features and Reactivity Potential of the 5-Aminopyrazole Framework
The 5-aminopyrazole framework is a subset of pyrazoles that presents a fascinating array of structural and reactive characteristics. chim.itresearchgate.net These compounds are characterized by an amino group at the 5-position of the pyrazole ring. researchgate.net A key feature of aminopyrazoles is the presence of multiple nucleophilic sites, which makes regioselectivity a significant synthetic challenge but also offers a rich landscape for chemical modification. chim.itresearchgate.net
The reactivity of the 5-aminopyrazole scaffold is influenced by the tautomerism it exhibits. clockss.orgnih.gov These compounds can exist in different tautomeric forms, which can impact their chemical behavior and reactivity with various reagents. clockss.orgnih.gov The amino group at the 5-position generally directs electrophilic substitution to the 4-position of the pyrazole ring. clockss.org This predictable reactivity has been exploited in numerous synthetic strategies to build more complex molecular architectures. nih.gov
The structural and electronic properties of the 5-aminopyrazole core make it a valuable building block in organic synthesis. The interplay between the pyrazole ring and the amino substituent gives rise to unique reactivity patterns, allowing for the construction of diverse and complex molecules. researchgate.netscirp.org
Overview of Current Research Trajectories Involving 5-Aminopyrazol-1-carboxamidine and its Analogues
Recent research has begun to illuminate the potential of this compound and its analogues in various scientific domains. While specific studies on this compound itself are emerging, a broader look at related 5-aminopyrazole carboxamide structures provides insight into the current research directions.
A significant area of investigation is the development of enzyme inhibitors. For instance, 5-aminopyrazole-4-carboxamide analogues have been identified as potent and selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (CDPK1), a critical enzyme for the parasite's life cycle. nih.gov Structure-activity relationship (SAR) studies on these analogues have led to the discovery of compounds with improved solubility and efficacy in animal models. nih.gov Similarly, a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide has been identified as a specific inhibitor of RET kinase, a protein implicated in certain types of cancer. elsevierpure.com
The synthesis of novel heterocyclic systems based on the 5-aminopyrazole scaffold is another major research thrust. nih.govresearchgate.net The inherent reactivity of the 5-aminopyrazole core is being leveraged to create fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of interest for their potential biological activities. nih.gov
Furthermore, the coordination chemistry of pyrazole derivatives, including those with carboxamidine functionalities, is an active area of study. Research into the synthesis and characterization of metal complexes with pyrazole-based ligands continues to be a topic of interest. dntb.gov.ua While not focused on the 5-amino substituted variant, these studies highlight the broader interest in the coordinating properties of such ligands.
The following table provides a snapshot of recent research involving 5-aminopyrazole carboxamide analogues:
| Research Focus | Key Findings |
| Enzyme Inhibition (T. gondii CDPK1) | Identification of potent and selective inhibitors with improved pharmacokinetic properties. nih.gov |
| RET Kinase Inhibition | Discovery of a highly selective and metabolically stable inhibitor with potential anticancer applications. elsevierpure.com |
| Synthesis of Fused Heterocycles | Utilization of 5-aminopyrazoles as versatile building blocks for complex heterocyclic systems. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-aminopyrazole-1-carboximidamide |
InChI |
InChI=1S/C4H7N5/c5-3-1-2-8-9(3)4(6)7/h1-2H,5H2,(H3,6,7) |
InChI Key |
JLAPKIOBDCTFEF-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)C(=N)N)N |
Canonical SMILES |
C1=C(N(N=C1)C(=N)N)N |
Origin of Product |
United States |
Advanced Characterization Techniques for 5 Aminopyrazol 1 Carboxamidine Derivatives
X-ray Crystallographic Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the conformation and packing of molecules in the solid state.
The crystal structures of several salts of 1H-pyrazole-1-carboxamidine (PyCA) with various inorganic acids have been determined, providing valuable insights into the solid-state conformation of a closely related parent structure. researchgate.net These studies reveal the protonated form of the molecule and its arrangement in the crystal lattice. The structures of (HPyCA)Cl, (HPyCA)Cl·H₂O, (HPyCA)Br, (HPyCA)₂(I)I₃, and (HPyCA)HSO₄ have been elucidated. researchgate.net
In a broader context, the structures of various 5-aminopyrazole derivatives have been confirmed by X-ray crystallographic data. beilstein-journals.orgbeilstein-journals.org For example, the unexpected synthesis of naphthoic acid substituted pyrazolo[3,4-b]pyridine derivatives from a 5-aminopyrazole precursor had their structures confirmed by spectral and X-ray crystallographic data. beilstein-journals.orgbeilstein-journals.org
The crystal structure of a molecular salt of pyrazole (B372694), pyrazolium (B1228807) picrate, shows a dimeric monocation where two pyrazole rings are connected by an N—H⋯N hydrogen bond and form a dihedral angle of 74.6 (1)°. nih.gov This demonstrates the tendency of the pyrazole moiety to form specific supramolecular assemblies.
The conformation of the pyrazole ring itself is a key feature. In the crystal structure of 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyridine (B92270) and pyrazole rings is 64.01 (8)°. researchgate.net This twisting between aromatic rings is a common conformational feature that influences crystal packing.
Table 2: Selected Crystallographic Data for Pyrazole Derivatives
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
| (HPyCA)Cl | Orthorhombic | Pnma | Protonated carboxamidine group | researchgate.net |
| (HPyCA)Br | Orthorhombic | Pnma | Isostructural with the chloride salt | researchgate.net |
| (HPyCA)HSO₄ | Monoclinic | P2₁/c | Different packing arrangement due to the larger anion | researchgate.net |
| Pyrazolium picrate | Monoclinic | P2₁/n | Dimeric monocation with a dihedral angle of 74.6 (1)° | nih.gov |
| 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Monoclinic | P2₁/c | Dihedral angle of 64.01 (8)° between pyridine and pyrazole rings | researchgate.net |
The crystal packing of 5-Aminopyrazol-1-carboxamidine derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of multiple hydrogen bond donors (amino and carboxamidine groups) and acceptors (pyrazole nitrogen atoms and the carboxamidine nitrogen) facilitates the formation of robust and intricate hydrogen bonding networks.
In the crystal structures of the salts of 1H-pyrazole-1-carboxamidine, hydrogen bonding patterns have been studied in detail. researchgate.net The strength of the hydrogen bonding network in these crystals was assessed and found to follow the ascending series: (HPyCA)₂(I)I₃ < (HPyCA)Br < (HPyCA)Cl < (HPyCA)Cl·H₂O < (HPyCA)HSO₄. researchgate.net This highlights how the counter-ion can modulate the strength and geometry of the hydrogen bonds.
The formation of hydrogen-bonded chains is a common motif. For instance, in the crystal structure of pyrazolium picrate, N—H⋯O hydrogen bonds give rise to a chain along the acs.org direction, and these chains are further linked by weaker C—H⋯O interactions. nih.gov Similarly, in 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, intermolecular O—H⋯N hydrogen bonds link molecules into extended chains. researchgate.net
The analysis of cocrystals involving sulfonamides, which also feature amino and amide-like groups, provides a useful analogy. In these systems, the amino group, sulfonyl group, and guanidyl group all participate in hydrogen bond interactions as both donors and acceptors, leading to a variety of supramolecular synthons. mdpi.com This is highly relevant to this compound, which possesses similar functional groups. The Etter graph-set notation is a powerful tool for describing these complex hydrogen-bonding patterns.
An amide group typically acts as a hydrogen bond donor via its NH group and an acceptor through its carbonyl group. In the case of this compound, the carboxamidine group offers multiple sites for such interactions, leading to potentially complex and stable crystal lattices.
Table 3: Hydrogen Bonding Interactions in Related Crystal Structures
| Compound | Hydrogen Bond Type(s) | Supramolecular Motif(s) | Reference |
| Salts of 1H-pyrazole-1-carboxamidine | N-H···Cl, N-H···Br, N-H···O | Extensive 3D hydrogen bonding networks | researchgate.net |
| Pyrazolium picrate | N—H⋯O, C—H⋯O, N—H⋯N | Hydrogen-bonded chains and dimeric monocations | nih.gov |
| 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid | O—H⋯N, C—H⋯O | Extended chains linked into a two-dimensional network | researchgate.net |
| 3,5-Pyridinedicarboxamide | N-H···N, N-H···O | R₂²(8) rings and C₁¹(6) chains |
Theoretical and Computational Investigations of 5 Aminopyrazol 1 Carboxamidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Restricted Hartree-Fock (RHF))
Geometry Optimization and Prediction of Structural Parameters
No published studies containing the optimized geometry (bond lengths, bond angles, dihedral angles) of 5-Aminopyrazol-1-carboxamidine using methods like DFT or RHF were found.
Conformational Analysis and Determination of Rotameric Stability
Information regarding the conformational analysis, identification of stable rotamers, and their relative energies for this compound is not available in the searched literature.
Prediction and Assignment of Vibrational Spectra
Calculated vibrational frequencies and their assignments (e.g., FT-IR, Raman spectra) for this compound could not be located.
Calculation of NMR Chemical Shifts using GIAO and PCM Models
There are no available data on the theoretical ¹H and ¹³C NMR chemical shifts for this compound calculated using methods such as GIAO, with or without solvent models like PCM.
Determination of Barriers to Internal Rotation
Specific values for the energy barriers to internal rotation around the key single bonds within the this compound molecule have not been reported in the available literature.
Molecular Modeling and Docking Studies
No molecular docking studies investigating the binding of this compound to any specific biological target have been published in the resources accessed.
Computational Analysis of Ligand-Receptor/Enzyme Binding Interactions
Understanding the interactions between a ligand, such as a derivative of 5-aminopyrazole, and its biological target is fundamental for drug design. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these binding events. nih.govnih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. nih.gov For instance, computational studies on related 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles were used to explore their binding mechanisms with Fibroblast Growth Factor Receptors (FGFR1 and FGFR4). nih.gov These analyses identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. samipubco.com
Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a dynamic view of the binding, revealing conformational changes and fluctuations in the interactions between the ligand and the active site residues of the protein. nih.govmdpi.com This detailed analysis of binding modes is crucial for understanding the basis of molecular recognition and for designing inhibitors with improved selectivity and potency. nih.gov
A summary of common computational techniques used in ligand-receptor interaction analysis is presented below.
| Technique | Purpose | Typical Output |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Binding pose, scoring function (estimated affinity). |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the complex over time. | Trajectory of the complex, stability metrics (RMSD, RMSF), detailed interaction patterns. |
| Binding Site Analysis | Identifies and characterizes the pocket or groove on the receptor where the ligand binds. | Location and properties of key amino acid residues. |
Prediction of Binding Free Energies (e.g., MM-GBSA)
Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach to estimate the free energy of binding for a ligand-receptor complex. nih.govfrontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation than docking scores alone. nih.gov
The binding free energy (ΔG_bind) is calculated by considering the different energy components of the system, including van der Waals and electrostatic interactions, polar and non-polar solvation energies, and conformational entropy. nih.govnih.gov
The table below outlines the key energy components calculated in a typical MM/GBSA analysis.
| Energy Component | Description | Contribution to Binding |
| ΔE_vdw | Van der Waals energy | Favorable (negative) |
| ΔE_elec | Electrostatic energy | Favorable (negative) |
| ΔG_polar | Polar solvation energy | Unfavorable (positive) |
| ΔG_nonpolar | Non-polar solvation energy | Favorable (negative) |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
Elucidation of Reaction Mechanisms through Computational Approaches
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For compounds related to 5-aminopyrazole, density functional theory (DFT) calculations can map out the entire reaction coordinate, identifying intermediates, transition states, and activation energies.
A notable example is the investigation of the one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. mdpi.com Computational studies can help propose and validate a plausible reaction mechanism. The process is believed to begin with the in-situ formation of a Vilsmeier reactive species from N,N-dimethylformamide (DMF) and a coupling agent like PBr3. mdpi.com Subsequently, the 5-aminopyrazole derivative reacts with this species, undergoing amidination and imination to form a key formamidine (B1211174) intermediate. mdpi.com This intermediate then undergoes cyclization to yield the final pyrazolo[3,4-d]pyrimidine product. mdpi.com By calculating the energies of each step, researchers can determine the most favorable reaction pathway and understand the factors that control the reaction's outcome and efficiency. mdpi.com
Electronic Structure Analysis, including Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules. chemrxiv.org It provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. chemrxiv.orgresearchgate.net
For a molecule like this compound, NBO analysis can reveal detailed information about its electronic properties. This includes quantifying charge distributions on each atom, understanding the hybridization of atomic orbitals, and analyzing charge transfer interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net These donor-acceptor interactions, also known as hyperconjugation, are key to understanding molecular stability. researchgate.net For example, the interaction between a lone pair orbital (n) and an anti-bonding sigma orbital (σ*) indicates delocalization of electron density, which can weaken the corresponding bond and influence the molecule's geometry and reactivity. researchgate.net
Considerations of Thermodynamic Control in Reaction Pathways
In many chemical reactions, multiple products can potentially be formed. The distribution of these products is often governed by either kinetic or thermodynamic control. Under thermodynamic control, the reaction yields the most stable product, as the system has enough energy to overcome activation barriers and reach the lowest energy state.
Computational chemistry provides a direct way to assess thermodynamic control by calculating the relative free energies of all potential products and intermediates in a reaction pathway. For the synthesis of heterocyclic systems from 5-aminopyrazole precursors, such as the formation of pyrazolo[3,4-d]pyrimidines, computational methods can predict the stability of different possible isomers. mdpi.com By comparing the calculated energies, one can determine the thermodynamically favored product. The observation that intramolecular heterocyclization pathways often lead to better isolated yields in such syntheses suggests that the resulting product is thermodynamically more stable. mdpi.com These theoretical predictions are crucial for optimizing reaction conditions to favor the formation of the desired, most stable product.
Role and Applications of 5 Aminopyrazol 1 Carboxamidine in Synthetic Chemistry
As a Versatile Building Block in Heterocyclic Synthesis
5-Aminopyrazol-1-carboxamidine is a highly valuable synthon for the creation of fused heterocyclic systems, owing to its polyfunctional nature which includes three primary nucleophilic sites: the 5-amino group, the endocyclic nitrogen at the 1-position (as part of the carboxamidine), and the pyrazole (B372694) ring itself. beilstein-journals.orgnih.gov These sites readily participate in cyclization and cycloaddition reactions with various bi-electrophiles, leading to a diverse array of fused pyrazoloazines.
The strategic placement of the amino and carboxamidine functionalities on the pyrazole ring makes this compound particularly well-suited for the synthesis of pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netresearchgate.nettriazines. beilstein-journals.orgresearchgate.net This class of compounds is of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities. nih.gov The synthesis of the pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netresearchgate.nettriazine core from 5-aminopyrazoles generally proceeds through a cyclocondensation reaction. A common synthetic route involves the reaction of a 5-aminopyrazole with a reagent that can provide the remaining atoms for the triazine ring. For instance, reaction with ethoxycarbonyl isothiocyanate can lead to the formation of an N-carbetoxythiourea intermediate, which upon treatment with a base, undergoes cyclization to form a 2-thioxo-1H-pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netresearchgate.nettriazin-4-one. researchgate.netmdpi.com The presence of the 1-carboxamidine group in this compound can directly participate in the cyclization, facilitating the formation of the triazine ring.
The general reactivity of 5-aminopyrazoles allows for the construction of a variety of other fused systems as well, including:
Pyrazolo[3,4-b]pyridines beilstein-journals.orgnih.gov
Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines nih.gov
Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org
The specific reaction conditions and the nature of the co-reactant dictate the final heterocyclic product. Microwave-assisted synthesis has been shown to be an efficient method for preparing some of these derivatives, often leading to higher yields and shorter reaction times. nih.govmdpi.com
Precursor in the Design of Bioactive Scaffolds and Pharmacophores
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities. globalresearchonline.netnih.gov The incorporation of amino and carboxamidine groups, as seen in this compound, further enhances its potential in medicinal chemistry by providing additional points for interaction with biological targets. mdpi.com
Derivatives of 5-aminopyrazole are key starting materials for a multitude of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The fused heterocyclic systems synthesized from this precursor, such as the pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netresearchgate.nettriazines, are of particular interest. These compounds act as bioisosteres of purines and have been investigated as kinase inhibitors. researchgate.net
A notable application of the pyrazole-1-carboxamidine scaffold is in the development of nitric oxide synthase (NOS) inhibitors. A study on 1H-pyrazole-1-carboxamidines revealed that these compounds act as competitive inhibitors of all three NOS isoforms. Specifically, 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine demonstrated a 100-fold selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), with a Ki value of 2 µM. This highlights the potential of the pyrazole-1-carboxamidine moiety as a core structure for designing selective enzyme inhibitors.
The versatility of the 5-aminopyrazole scaffold is further demonstrated in its use for creating pharmacophore-guided dopamine D3 receptor agonists. For example, 5-aminotetrahydropyrazolo[1,5-a]pyridines have shown substantial and selective D3 receptor affinity. nih.gov This indicates that the pyrazole ring and its substituents are crucial pharmacophoric elements for achieving high affinity and selectivity for specific biological targets.
Applications in Coordination Chemistry as a Ligand for Metal Complexes
The nitrogen-rich structure of this compound, with multiple potential donor atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole-based ligands are known to form stable complexes with a variety of metal ions, and the introduction of the carboxamidine group provides additional coordination possibilities.
Investigation of Coordination Modes and Complex Geometries
The coordination chemistry of ligands similar to this compound, such as 3,5-dimethyl-1H-pyrazole-1-carboxamidine, has been investigated. In complexes with cobalt(II) and nickel(II), this ligand acts as a neutral bidentate ligand, coordinating through the N,N' atoms of the carboxamidine group. This chelation forms a stable six-membered ring with the metal center. In these specific examples, the resulting complexes exhibit a distorted octahedral geometry. The equatorial plane is occupied by four nitrogen atoms from two of the bidentate ligands, while the axial positions are filled by two water molecules.
The carboxamidine group is a key feature in determining the coordination behavior. The two nitrogen atoms of this group can chelate to a metal ion, leading to the formation of mononuclear complexes. The pyrazole ring itself can also participate in coordination, potentially leading to the formation of polynuclear structures where the ligand bridges two or more metal centers, although this has been more commonly observed with simpler pyrazolate anions.
Synthesis and Characterization of Mononuclear and Polynuclear Metal Complexes
Mononuclear complexes of Co(II) and Ni(II) with 3,5-dimethyl-1H-pyrazole-1-carboxamidine have been successfully synthesized and characterized. The synthesis typically involves the reaction of the metal salt (e.g., nitrate) with the ligand in a suitable solvent. The resulting products are often crystalline, allowing for detailed structural analysis by X-ray diffraction.
The characterization of these complexes involves a range of spectroscopic and analytical techniques:
X-ray Crystallography: Provides definitive information on the coordination geometry, bond lengths, and bond angles. For the Co(II) and Ni(II) complexes with 3,5-dimethyl-1H-pyrazole-1-carboxamidine, this technique confirmed the distorted octahedral geometry and the bidentate coordination of the ligand.
Infrared (IR) Spectroscopy: Can be used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds of the carboxamidine group.
Elemental Analysis: Confirms the stoichiometry of the synthesized complexes.
While mononuclear complexes with pyrazole-1-carboxamidine ligands have been well-characterized, the potential for these ligands to form polynuclear complexes remains an area for further exploration. The bridging capability of the pyrazole ring, in conjunction with the chelating carboxamidine group, could lead to the formation of interesting multinuclear architectures with potential applications in catalysis and materials science.
Influence of Pyrazole Carboxamidine Ligands on Metal Ion Stereochemistry
The stereochemistry of the resulting metal complex is significantly influenced by the nature of the coordinating ligand. In the case of 3,5-dimethyl-1H-pyrazole-1-carboxamidine complexes with Co(II) and Ni(II), the ligand enforces a specific coordination geometry. The bidentate chelation of two ligand molecules in the equatorial plane leads to a relatively rigid framework.
Analysis of Ionic and Charge Transfer Interactions in Coordination Compounds
In coordination compounds containing this compound or similar ligands, various non-covalent interactions play a crucial role in stabilizing the crystal structure. In the reported Co(II) and Ni(II) complexes with 3,5-dimethyl-1H-pyrazole-1-carboxamidine, the complex cations, [M(C6H10N4)2(H2O)2]2+, are held together with the nitrate counter-anions through a network of hydrogen bonds.
Charge transfer interactions are also possible in these types of complexes. These can occur between the metal ion and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT) or between the complex cation and the counter-anion. These interactions can often be observed using UV-Visible spectroscopy and can have a significant impact on the color and electronic properties of the complex. The presence of the aromatic pyrazole ring and the conjugated carboxamidine group can facilitate such charge transfer processes.
Q & A
Q. What are the common synthetic routes for 5-Aminopyrazol-1-carboxamidine, and how are they validated?
- Methodological Answer : The primary synthetic routes include:
- Nitration/Reduction : Nitration of pyrazole derivatives followed by reduction, yielding 60-70% but generating hazardous acid waste .
- Ring Transformation : Using cyanotrimethylsilane (TMSCN) to convert 1,2,4,5-tetrazines into 4-aminopyrazoles, achieving 85% yield with reduced waste .
- Ultrasonic-Assisted Condensation : Enhances reaction efficiency via ultrasound, reducing reaction time and improving yields (e.g., 90% for fused pyrazoloazines) .
Validation involves spectroscopic characterization (NMR, IR) and chromatographic purity checks (HPLC) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
- HPLC : Quantifies purity using ammonium acetate buffer (pH 6.5) with UV detection .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Cross-referencing spectral data with synthetic intermediates ensures structural accuracy .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Humidity : Use desiccants to maintain <30% relative humidity, as moisture accelerates hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber glassware .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize hazardous waste while maintaining yield?
- Methodological Answer :
- Solvent Selection : Replace nitric acid with acetic acid in nitration steps to reduce toxicity .
- Catalytic Methods : Employ Pd/C or Ni catalysts for milder reduction conditions .
- Green Chemistry : Use microwave or ultrasonic irradiation to accelerate reactions, reducing energy consumption and waste .
Comparative studies show TMSCN-based ring transformation reduces waste by 40% compared to traditional nitration .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources.
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., MTT assays for cytotoxicity).
- Structural Reanalysis : Verify derivative purity via XRD or HPLC to rule out impurities affecting bioactivity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies using this compound as a pharmacophore?
- Methodological Answer :
- Substituent Variation : Modify the pyrazole ring with electron-withdrawing/donating groups (e.g., fluoro, methyl) to assess electronic effects on target binding .
- Bioisosteric Replacement : Replace the carboxamidine group with sulfonamide or urea to probe hydrogen-bonding interactions .
- In Silico Docking : Pre-screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) to isolate the compound from biological samples.
- HPLC Optimization : Employ a C18 column with gradient elution (water:acetonitrile, 0.1% TFA) to improve peak resolution .
- Internal Standards : Deuterated analogs (e.g., D₃-5-aminopyrazol-1-carboxamidine) enhance quantification accuracy via LC-MS/MS .
Q. How can computational modeling predict the reactivity of this compound in heterocyclic fusion reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to identify favorable reaction pathways (e.g., cyclocondensation vs. ring expansion) .
- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
